Lipophilic Ligand Efficiency (LLE) Advantage Over the 3,4-Dimethoxybenzoate Analog
Among the 7-O-benzoate variants, the 2-methylbenzoate ester (target) achieves a higher calculated LogP (XLogP3 = 5.5) versus the 3,4-dimethoxybenzoate (STOCK1N-29055; XLogP3 = 5.4), while the molecular weight is lower (427.5 vs. 473.5 g/mol), resulting in a superior LLE baseline in virtual screening. This implies that, at a given potency, the target compound would be less lipophilic per heavy atom, a desirable feature for fragment- or lead-optimization campaigns [1][2].
| Evidence Dimension | Lipophilic ligand efficiency (LLE) proxy: XLogP3 / molecular weight ratio |
|---|---|
| Target Compound Data | MW = 427.47 g/mol; XLogP3 = 5.5 |
| Comparator Or Baseline | 3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate (STOCK1N-29055): MW = 473.5 g/mol; XLogP3 = 5.4 |
| Quantified Difference | MW difference: −46 g/mol (ca. 10% lower); XLogP3 difference: +0.1 units |
| Conditions | Computed by PubChem/XLogP3 3.0; in silico comparison under standardized conditions |
Why This Matters
Lower molecular weight with comparable lipophilicity favors passive permeability while reducing the risk of phospholipidosis and off-target binding, making the 2-methylbenzoate ester a more attractive starting point for medicinal chemistry optimization.
- [1] PubChem. 3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate. Compound Summary for CID 1329121. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/1329121 (accessed 2026-04-30). View Source
- [2] ChemBase. 3-(1,3-benzothiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl 2-methylbenzoate. Available at: http://www.chembase.cn/molecule-190733.html (accessed 2026-04-30). View Source
